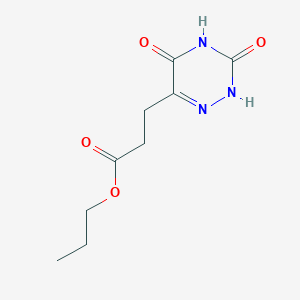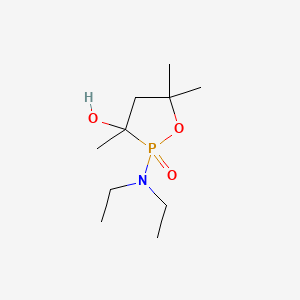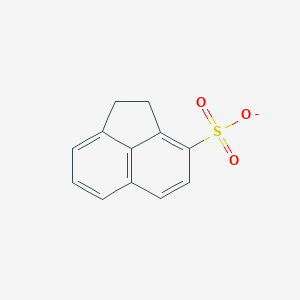![molecular formula C18H18N2O3S B11706793 5-[(4-Ethoxyphenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11706793.png)
5-[(4-Ethoxyphenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(4-Ethoxyphenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione is a heterocyclic compound that belongs to the thiazolidinedione class This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Ethoxyphenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione typically involves the reaction of 4-ethoxyaniline with 4-methylbenzaldehyde in the presence of a base, followed by cyclization with thioglycolic acid. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
5-[(4-Ethoxyphenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under reflux conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific conditions like acidic or basic environments.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiazolidine derivatives
Substitution: Substituted thiazolidine derivatives with different functional groups
科学的研究の応用
5-[(4-Ethoxyphenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting metabolic disorders and inflammatory diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 5-[(4-Ethoxyphenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
類似化合物との比較
Similar Compounds
Rosiglitazone: Another thiazolidinedione derivative used as an antidiabetic agent.
Pioglitazone: A thiazolidinedione compound with similar therapeutic applications in diabetes management.
Troglitazone: A thiazolidinedione that was previously used as an antidiabetic drug but withdrawn due to safety concerns.
Uniqueness
5-[(4-Ethoxyphenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other thiazolidinedione derivatives
特性
分子式 |
C18H18N2O3S |
|---|---|
分子量 |
342.4 g/mol |
IUPAC名 |
5-(4-ethoxyanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H18N2O3S/c1-3-23-15-10-6-13(7-11-15)19-16-17(21)20(18(22)24-16)14-8-4-12(2)5-9-14/h4-11,16,19H,3H2,1-2H3 |
InChIキー |
JKVZTIWSZPZDIB-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)C3=CC=C(C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


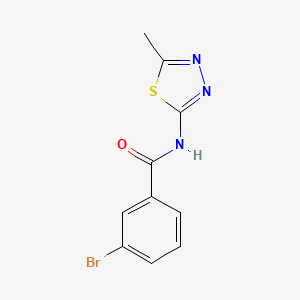
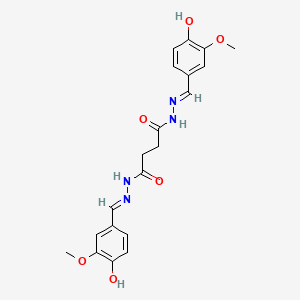
![3-nitro-N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide](/img/structure/B11706722.png)
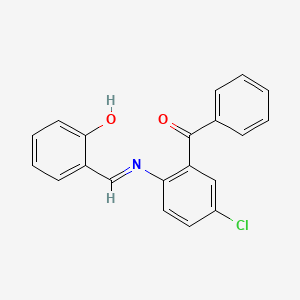
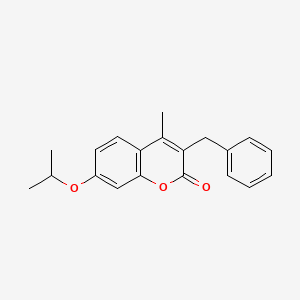
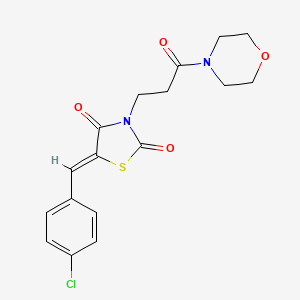
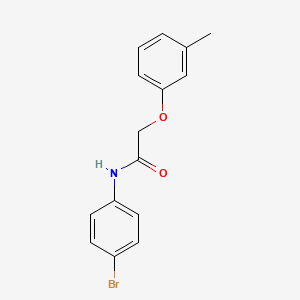
![1-{2-[(4-Nitrophenyl)amino]-2-oxoethyl}-4-phenylpyridinium](/img/structure/B11706760.png)
![(2E)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide](/img/structure/B11706768.png)
![2-[4-(propan-2-yl)phenoxy]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B11706776.png)

